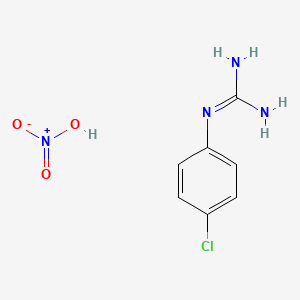

Mononitrate de (4-chlorophényl)guanidine

Vue d'ensemble

Description

This compound has garnered attention due to its potential therapeutic and environmental applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that guanidine derivatives, including (4-Chlorophenyl)guanidine mononitrate, exhibit antimicrobial properties. These compounds have been synthesized and tested for their effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

- Antidepressant Properties

- Oncology

- Neurology

Biochemical Applications

-

DNA Binding Studies

- (4-Chlorophenyl)guanidine mononitrate has been studied as a DNA minor groove binder. Its affinity for DNA suggests potential applications in gene therapy and molecular biology, where it could be used to influence gene expression or inhibit unwanted cellular processes.

- Enzyme Inhibition

Case Studies

Several studies have explored the applications of (4-Chlorophenyl)guanidine mononitrate:

- Study on Anticancer Activity : A study demonstrated that derivatives of (4-Chlorophenyl)guanidine exhibited significant cytotoxicity against colorectal cancer cells through apoptosis induction, suggesting its potential as an anti-cancer agent .

- Histamine Receptor Antagonism : Research focusing on the synthesis of novel guanidines as histamine H3 receptor antagonists revealed promising results for treating conditions related to histamine dysregulation .

Mécanisme D'action

Target of Action

Guanidines, a class of compounds to which (4-chlorophenyl)guanidine mononitrate belongs, have been studied for their potential against two targets: inhibition of mda-mb-231, and mcf-7 breast cancer cells viability and inhibition of ache/buche .

Mode of Action

The effects of guanidines are measured mainly by subjective responses . It is known that guanidines act in the central nervous system (CNS) rather than directly on skeletal muscle .

Biochemical Pathways

Guanidines are known to have a direct relaxant effect on vascular smooth muscles . The dilation of coronary vessels improves oxygen supply to the myocardium .

Pharmacokinetics

Guanidines are known to be rapidly and completely absorbed, and metabolized in the liver . The half-life of guanidines is between 2.3-5 hours .

Result of Action

Guanidines are known to block nerve impulses (or pain sensations) that are sent to the brain .

Action Environment

It is known that substances predicted as likely to meet criteria for category 1a or 1b carcinogenicity, mutagenicity, or reproductive toxicity, or with dispersive or diffuse use(s) where predicted likely to meet any classification criterion for health or environmental hazards, or where there is a nanoform soluble in biological and environmental media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)guanidine mononitrate typically involves the reaction of 4-chloroaniline with cyanamide under acidic conditions to form the guanidine derivative. This intermediate is then treated with nitric acid to yield the mononitrate salt .

Industrial Production Methods: Industrial production methods for (4-Chlorophenyl)guanidine mononitrate often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of transition metal catalysts to facilitate the guanylation reaction .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Chlorophenyl)guanidine mononitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted guanidine derivatives.

Comparaison Avec Des Composés Similaires

- N-(4-Chlorophenyl)guanidinium nitrate

- D-gluconic acid, compound with N,N’'-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine (2:1)

Comparison: (4-Chlorophenyl)guanidine mononitrate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable reagent in various applications .

Activité Biologique

(4-Chlorophenyl)guanidine mononitrate is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

(4-Chlorophenyl)guanidine mononitrate, with the chemical formula , features a guanidine group attached to a chlorinated phenyl ring. The presence of the chlorine atom at the para position enhances its biological activity by influencing interactions with biological targets.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of (4-Chlorophenyl)guanidine mononitrate and related compounds.

- Mechanism of Action : The guanidine moiety is believed to interact electrostatically with negatively charged bacterial membranes, leading to increased membrane permeability and subsequent cell lysis .

- Efficacy Against Bacteria : The compound exhibits potent activity against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis . In contrast, activity against Gram-negative bacteria is generally lower but still significant in certain instances .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.12 - 1 | Strong |

| Enterococcus faecalis | 1 - 4 | Moderate to Strong |

| Escherichia coli | 2 - 8 | Moderate |

| Pseudomonas aeruginosa | 4 - 16 | Weak |

Enzyme Inhibition

(4-Chlorophenyl)guanidine mononitrate has also been evaluated for its enzyme inhibitory properties:

- Acetylcholinesterase Inhibition : It has shown promising inhibitory effects against acetylcholinesterase, which is crucial for neurotransmission regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : The compound demonstrates strong urease inhibition, which could be beneficial in managing conditions like urinary tract infections .

Case Studies and Research Findings

- Antibacterial Screening : A study conducted on synthesized derivatives of guanidine compounds revealed that those containing the (4-chlorophenyl) moiety exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the notion that structural modifications can enhance efficacy .

- Cytotoxicity Analysis : In vitro studies indicated that while (4-Chlorophenyl)guanidine mononitrate possesses cytotoxic effects on cancer cell lines (e.g., MDA-MB-231), it also demonstrates selectivity, making it a candidate for further development in cancer therapeutics .

- Pharmacokinetic Properties : Research has shown that the compound binds effectively to bovine serum albumin (BSA), indicating favorable pharmacokinetic properties that could enhance its therapeutic profile in vivo .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIUTUZPPZXWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191960 | |

| Record name | (4-Chlorophenyl)guanidine mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38647-83-5 | |

| Record name | Guanidine, N-(4-chlorophenyl)-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)guanidine mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)guanidine mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)guanidine mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.